molecular formula C10H15NO3S B12277697 (R-)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol

(R-)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol

Cat. No.: B12277697
M. Wt: 229.30 g/mol
InChI Key: SLXFZGMMNCYWJF-UHFFFAOYSA-N
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Description

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethylsulfonyl-substituted phenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of 4-(ethylsulfonyl)acetophenone using a chiral catalyst. The reaction conditions often include the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the yield and enantioselectivity of the product .

Industrial Production Methods

In industrial settings, the production of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol can be scaled up using biocatalytic processes. Recombinant whole-cell catalysis is often employed, where engineered microorganisms are used to catalyze the reduction reaction. This method is cost-effective and environmentally friendly, providing high yields and excellent enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(ethylsulfonyl)benzaldehyde, while reduction can produce various amino alcohol derivatives .

Scientific Research Applications

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethylsulfonyl group enhances the compound’s solubility and stability, allowing it to effectively interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions. The ethylsulfonyl group further enhances its chemical stability and solubility, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-amino-2-(4-ethylsulfonylphenyl)ethanol

InChI

InChI=1S/C10H15NO3S/c1-2-15(13,14)9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3

InChI Key

SLXFZGMMNCYWJF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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